![molecular formula C42H59NO4 B13406632 tert-butyl N-[(E,2S)-2-hydroxy-1-trityloxyoctadec-4-en-2-yl]carbamate](/img/structure/B13406632.png)
tert-butyl N-[(E,2S)-2-hydroxy-1-trityloxyoctadec-4-en-2-yl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-[(E,2S)-2-hydroxy-1-trityloxyoctadec-4-en-2-yl]carbamate is a complex organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This particular compound is notable for its intricate structure, which includes a trityl-protected hydroxy group and a long aliphatic chain with a double bond.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(E,2S)-2-hydroxy-1-trityloxyoctadec-4-en-2-yl]carbamate typically involves multiple steps. One common approach is to start with the trityl protection of the hydroxy group, followed by the formation of the carbamate. The trityl group is introduced using trityl chloride in the presence of a base such as pyridine. The carbamate formation is achieved by reacting the protected alcohol with tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and use in research rather than large-scale manufacturing. the general principles of organic synthesis, such as the use of automated synthesis machines and high-throughput screening, can be applied to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl N-[(E,2S)-2-hydroxy-1-trityloxyoctadec-4-en-2-yl]carbamate undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using reagents like PCC (pyridinium chlorochromate).
Reduction: The double bond in the aliphatic chain can be reduced using hydrogenation with a palladium catalyst.
Substitution: The trityl group can be removed under acidic conditions, such as with trifluoroacetic acid.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Trifluoroacetic acid in dichloromethane.
Major Products Formed
Oxidation: Formation of a ketone.
Reduction: Saturated aliphatic chain.
Substitution: Removal of the trityl group to yield the free hydroxy compound.
Applications De Recherche Scientifique
tert-Butyl N-[(E,2S)-2-hydroxy-1-trityloxyoctadec-4-en-2-yl]carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Employed in the study of enzyme mechanisms where carbamate derivatives act as enzyme inhibitors.
Medicine: Investigated for potential use in drug development, particularly in the design of prodrugs.
Industry: Utilized in the synthesis of complex organic molecules for material science applications.
Mécanisme D'action
The mechanism of action of tert-butyl N-[(E,2S)-2-hydroxy-1-trityloxyoctadec-4-en-2-yl]carbamate involves its role as a protecting group. The trityl group protects the hydroxy functionality during various synthetic steps, preventing unwanted reactions. The carbamate moiety can be cleaved under specific conditions to release the free amine, which can then participate in further reactions. The molecular targets and pathways involved depend on the specific application and the enzymes or receptors being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl carbamate
- N-Boc-ethanolamine
- tert-Butyl N-phenylcarbamate
Uniqueness
tert-Butyl N-[(E,2S)-2-hydroxy-1-trityloxyoctadec-4-en-2-yl]carbamate is unique due to its combination of a trityl-protected hydroxy group and a long aliphatic chain with a double bond. This structure provides specific steric and electronic properties that are useful in selective organic transformations and protecting group strategies.
Propriétés
Formule moléculaire |
C42H59NO4 |
|---|---|
Poids moléculaire |
641.9 g/mol |
Nom IUPAC |
tert-butyl N-[(E,2S)-2-hydroxy-1-trityloxyoctadec-4-en-2-yl]carbamate |
InChI |
InChI=1S/C42H59NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-27-34-41(45,43-39(44)47-40(2,3)4)35-46-42(36-28-21-18-22-29-36,37-30-23-19-24-31-37)38-32-25-20-26-33-38/h17-33,45H,5-16,34-35H2,1-4H3,(H,43,44)/b27-17+/t41-/m0/s1 |
Clé InChI |
NHIRDXWQSSDYAX-YANGIVIESA-N |
SMILES isomérique |
CCCCCCCCCCCCC/C=C/C[C@](COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)(NC(=O)OC(C)(C)C)O |
SMILES canonique |
CCCCCCCCCCCCCC=CCC(COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)(NC(=O)OC(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


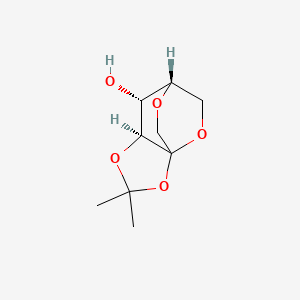

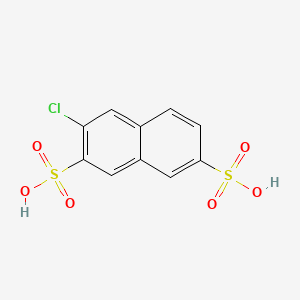
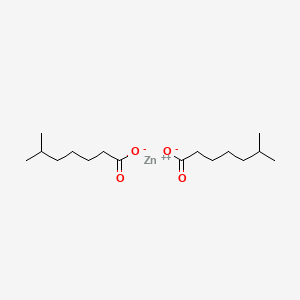

![5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-[(4S)-3,4,5-trihydroxy-6-[[(4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B13406580.png)




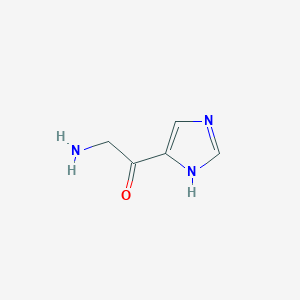
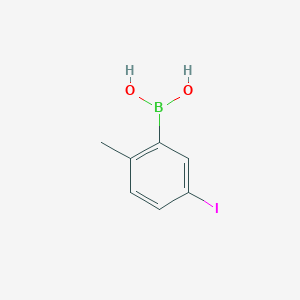

![2H-Pyran, tetrahydro-2-[(2R)-oxiranylmethoxy]-](/img/structure/B13406624.png)
